Scientific Field: Polymer Research
Summary of Application: 5,11-Dihydroindolo[3,2-b]carbazole has been used in the synthesis of novel indolo[3,2-b]carbazole-based copolyarylenes.
Methods of Application: The copolyarylenes were synthesized by Suzuki polycondensation of 6,12-di(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole with various diboronic acids.
Scientific Field: Organic & Biomolecular Chemistry
Summary of Application: 5,11-Dihydroindolo[3,2-b]carbazole has been used in the synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole.
Methods of Application: The derivatives were synthesized starting from tetra-tert-butylated 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles.
Scientific Field: Material Science
Summary of Application: 5,11-Dihydroindolo[3,2-b]carbazole compounds have been used as photo- and electroactive components of organic electronic devices.
Results: The use of these compounds in organic electronic devices has shown promising applications.
Scientific Field: Optoelectronics
Summary of Application: Non-conjugated polymers with blue light-emission have been synthesized using 5,11-dihydroindolo[3,2-b]carbazole, leading to a new avenue for highly efficient and stable blue OLEDs.
Results: The synthesis strategy leads to highly efficient and stable blue OLEDs.
Scientific Field: Solar Energy
Scientific Field: Environmental Science
Summary of Application: 5,12‐Dihydroindolo[3,2‐a]Carbazole Derivatives have been used in water sensing.
Summary of Application: Poly (aryl sulfone)s containing 5,11-Dihydroindolocarbazole moieties in the main chain have been used as non-conjugated blue light-emitting materials.
Scientific Field: Chemical Engineering
Summary of Application: Novel indolo [3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo [3,2-b]carbazole have been synthesized.
Methods of Application: The derivatives were synthesized starting from tetra-tert-butylated 6,12-diaryl-5,11-dihydroindolo [3,2-b]carbazoles.
5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole is a complex organic compound belonging to the indolo[3,2-b]carbazole family. Its molecular formula is C24H16N2, and it features a unique structure that combines a phenyl group with a dihydroindole and carbazole framework. This compound is notable for its potential applications in organic electronics and materials science due to its interesting electronic properties and photophysical behavior.
The structure of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole consists of a fused ring system that enhances its stability and electronic characteristics. The indolo[3,2-b]carbazole core is known for its ability to act as a building block in the synthesis of various functional materials.
Research indicates that derivatives of indolo[3,2-b]carbazole possess significant biological activities. These compounds have been studied for their:
The synthesis of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole typically involves multi-step organic reactions. Common methods include:
5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole has several potential applications:
Interaction studies involving 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole focus on its binding affinity with biological targets and materials. These studies often utilize techniques such as:
Such studies are crucial for understanding the compound's mechanism of action and optimizing its biological activity.
Several compounds share structural similarities with 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5,12-Dihydroindolo[3,2-a]carbazole | Contains a different fused ring system | Exhibits different photophysical properties |
| 6-Phenylindolo[3,2-b]carbazole | Similar core but different substitution | Varies in biological activity profile |
| 5-Methylindolo[3,2-b]carbazole | Methyl group instead of phenyl | Potentially different electronic properties |
| Indolo[3,2-b]carbazole | Lacks the phenyl substitution | More basic structure with distinct reactivity |
The uniqueness of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole lies in its specific phenyl substitution pattern and the resulting electronic characteristics that enhance its utility in various applications compared to its analogs.
The biosynthesis of carbazole alkaloids, including 5-phenyl-5,11-dihydroindolo[3,2-b]carbazole derivatives, involves specialized enzymatic cascades. In Streptomyces exfoliatus, the carbazole skeleton is constructed through a decarboxylative condensation reaction catalyzed by a ketosynthase-like enzyme (CqsB1) and a carbazole synthase (CqsB2). CqsB1 facilitates the coupling of an α-hydroxy-β-keto acid with 3-hydroxybutyryl-ACP, forming an unstable indole intermediate. CqsB2 then mediates oxidative cyclization to yield the tricyclic carbazole core. Structural studies of CqsB2 reveal a unique deprotonation-initiated cyclization mechanism, leveraging a conserved histidine residue for substrate activation.
Genetic manipulation of these biosynthetic gene clusters enables the production of novel carbazole derivatives. Heterologous expression of cqsB1 and cqsB2 in Escherichia coli has successfully reconstituted the pathway, demonstrating the potential for scalable enzymatic synthesis.
Friedel-Crafts alkylation is pivotal for introducing aryl groups to the carbazole framework. A chiral calcium BINOL bis(phosphate) complex catalyzes the enantioselective alkylation of indoles with α-trifluoromethylated β-nitrostyrenes, achieving yields up to 99% with 98% enantiomeric excess. This method is particularly effective for constructing quaternary stereocenters adjacent to the carbazole nucleus.
Cyclization strategies often employ acid catalysts, such as polyphosphoric acid, to facilitate ring closure. For example, Sonogashira cross-coupling of 2,8-diiodoindolo[3,2-b]carbazole with terminal alkynes, followed by acid-mediated cyclization, yields π-extended derivatives.
One-pot methodologies reduce purification steps and improve efficiency. A notable approach involves Suzuki-Miyaura coupling of 6,12-di(4-bromophenyl)-5,11-dihydroindolo[3,2-b]carbazole with diboronic acids, producing copolyarylenes in a single step. The reaction proceeds under mild conditions (80°C, THF/H2O) with palladium catalysts, achieving molecular weights up to 15 kDa.
Acid-catalyzed oligomerization enables the synthesis of non-conjugated polymers. Poly(aryl sulfone)s containing 5,11-dihydroindolo[3,2-b]carbazole moieties are prepared via N–C coupling reactions using diphenyl sulfone as an electron-deficient spacer. The rigid, twisted configuration of these polymers minimizes aggregation-caused quenching, resulting in blue-light emission (427–461 nm).
Solvent polarity significantly impacts reaction kinetics. Tetrahydrofuran (THF) is preferred for Suzuki polycondensation due to its balance of polarity and boiling point (66°C), which facilitates efficient mixing without premature catalyst deactivation. Elevated temperatures (100–120°C) are critical for Friedel-Crafts alkylation to overcome activation barriers, while cryogenic conditions (−20°C) enhance enantioselectivity in asymmetric syntheses.
Catalyst design is central to yield improvement. The chiral calcium BINOL phosphate system outperforms traditional Brønsted acids in Friedel-Crafts reactions, reducing side product formation. For cross-coupling reactions, Pd(PPh3)4 exhibits superior activity compared to Pd(OAc)2, achieving near-quantitative yields in Sonogashira couplings.
| Catalyst System | Reaction Type | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Ca(BINOL phosphate) | Friedel-Crafts Alkylation | 99 | 98 |
| Pd(PPh3)4 | Suzuki Polycondensation | 95 | - |
| Polyphosphoric Acid | Cyclization | 85 | - |
Directed evolution of CqsB1 and CqsB2 enzymes has expanded substrate tolerance, enabling the incorporation of non-native aryl groups into the carbazole scaffold. CRISPR-Cas9-mediated knockout of competing pathways in Streptomyces strains increases titers by 3.5-fold.
In vitro reconstitution of enzymatic modules allows precise control over oligomerization. Mixing CqsB1 with synthetic α-hydroxy-β-keto acid analogs yields hybrid carbazoles with modified electronic properties. Thermostable variants of CqsB2 (Tm = 75°C) enable reactions under industrial conditions, achieving 90% conversion in 2 hours.
5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole demonstrates exceptional capabilities as a hole-transporting material in organic light-emitting diode architectures. The compound exhibits optimal highest occupied molecular orbital energy levels ranging from -5.10 to -5.39 eV, providing excellent alignment with typical anode work functions and facilitating efficient hole injection from the electrode into the emissive layer [1] [2]. Research has established that indolocarbazole-based polymers, specifically poly(N,N-diphenyl(5,11-dihexylindolo[3,2,1-jk]carbazol-2-yl)amine), achieve hole mobilities reaching 10⁻⁴ cm²/V·s at high electric fields, significantly enhancing charge transport efficiency compared to conventional hole-transporting materials [1] [3].
The integration of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole in hole-transporting layers results in improved device performance metrics. Organic light-emitting diodes utilizing indolocarbazole-based hole-transporting layers demonstrate turn-on voltages as low as 3.74 V, with maximum external quantum efficiencies reaching 8.88% for red-emitting devices and 10.84% for green-emitting devices [1]. The compound's planar and rigid conjugated structure promotes efficient overlap between oligomeric molecules, enabling self-organization into highly crystalline layered structures that enhance charge transport properties [2].
Thermal stability represents a critical advantage of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole in hole-transporting applications. The material exhibits decomposition temperatures exceeding 317°C, with some derivatives reaching thermal stability up to 378°C, ensuring operational reliability under elevated temperatures encountered during device operation [5]. The combination of high thermal stability and appropriate energy level alignment makes this compound particularly suitable for high-performance, long-lifetime organic light-emitting diode applications [6].
The development of photo-crosslinkable indolocarbazole systems represents a significant advancement in solution-processed organic light-emitting diode fabrication. 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole derivatives can be functionalized with photo-crosslinkable groups, enabling the formation of insoluble networks upon ultraviolet irradiation [1] [3]. This crosslinking capability addresses the critical challenge of multilayer solution processing, where subsequent layer deposition can dissolve previously deposited films.
Photo-crosslinkable indolocarbazole polymers utilize ethane-1,2-diyl bis(4-azido-2,3,5,6-tetrafluorobenzoate) as a photoinitiator, achieving crosslinking through nitrene insertion into alkyl C-H bonds [1]. The crosslinked films demonstrate enhanced solvent resistance, with crosslinked indolocarbazole films maintaining 90% integrity when exposed to toluene, compared to less than 20% for non-crosslinked materials [1]. This dramatic improvement in solvent resistance enables the fabrication of complex multilayer device architectures through sequential solution processing steps.
The photo-crosslinking process preserves the inherent electronic properties of the indolocarbazole core while providing mechanical and chemical stability. Crosslinked indolocarbazole hole-transporting layers maintain their optimal energy levels and charge transport characteristics, with devices incorporating these materials achieving external quantum efficiencies of 8.88% for red devices and 10.84% for green devices [1]. The preservation of electronic properties combined with enhanced processability makes photo-crosslinkable indolocarbazole systems particularly valuable for large-area display applications and flexible electronic devices [3].
5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole serves as an excellent platform for pure-red emitter development through strategic molecular engineering approaches. The indolocarbazole framework provides the necessary thermal stability and electronic properties required for efficient red emission, with derivatives achieving external quantum efficiencies reaching 26.2% at brightness levels of 5000 cd/m² [7]. The compound's inherent photoluminescence quantum yields approaching unity make it an ideal candidate for high-efficiency red-emitting applications [7].
Red emitter development utilizing indolocarbazole derivatives focuses on energy level optimization to achieve pure red emission while maintaining high efficiency. Indolocarbazole-based red emitters demonstrate Commission Internationale de l'Éclairage coordinates of (0.685, 0.314), confirming excellent color purity suitable for display applications [8]. The materials exhibit ionization potentials in the range of 5.78-5.99 eV and electron affinities of 2.99-3.19 eV, providing appropriate energy level alignment for efficient charge injection and transport in red-emitting devices [9].
The thermally activated delayed fluorescence characteristics of indolocarbazole derivatives contribute significantly to their effectiveness as red emitters. These materials demonstrate small singlet-triplet energy gaps enabling reverse intersystem crossing at room temperature, allowing harvesting of both singlet and triplet excitons for enhanced efficiency [7] [10]. Red phosphorescent organic light-emitting diodes incorporating indolocarbazole-based host materials achieve external quantum efficiencies exceeding 23%, with excellent color stability and reduced efficiency roll-off at high brightness levels [6].
5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole exhibits remarkable molecular rotor behavior when incorporated into crystalline networks with appropriate cocrystallization partners. Research has demonstrated the formation of concatenated one-dimensional molecular rotors through cocrystallization of indolocarbazole derivatives with 1,4-diaza[2.2.2]bicyclooctane, creating systems with distinct rotational dynamics dependent on the crystalline environment [11] [12]. These molecular rotors demonstrate activation energies ranging from 1.8 to 6.8 kcal/mol for rotational motion, with the lower activation energy attributed to more flexible crystalline environments [11].
The rotational potential energy profiles of indolocarbazole-based molecular rotors exhibit characteristic patterns with local minima occurring every 60°, indicating fast jumping motions of the rotator component [11]. Variable-temperature single-crystal X-ray diffraction experiments confirm rotational motion, with density functional theory calculations providing detailed insights into the energy barriers governing these processes [11]. The crystallographic disorder observed in these systems supports the presence of rapid internal dynamics, with rotational frequencies reaching the megahertz regime at room temperature [13].
Structural factors significantly influence rotational dynamics in indolocarbazole-based molecular rotors. The symmetry and rigidity of the crystalline environment directly impact the activation energy for rotation, with more symmetric arrangements leading to higher energy barriers [11]. Noncovalent interactions analysis reveals three distinct types of contacts between neighboring indolocarbazole units and the rotator: interactions with aromatic clouds, carbon-hydrogen interactions, and hydrogen bonding networks [11]. These interactions collectively determine the rotational barrier height and the overall dynamic behavior of the molecular rotor system [14].
The rotational dynamics of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole in molecular rotor systems directly modulate fluorescence quantum yields through the competition between radiative and nonradiative decay pathways. Molecular rotors based on indolocarbazole frameworks demonstrate that intramolecular motion influences nonradiative decay rates, consequently affecting fluorescence efficiency [11] [12]. Crystalline phases exhibiting enhanced solid-state fluorescence achieve quantum yields of 0.28, representing a significant improvement compared to solution-phase quantum yields of 0.06 [13].
Intersystem crossing rates are significantly affected by molecular rotor dynamics in indolocarbazole systems. Theoretical predictions indicate that vibrations of molecular rotors impact both intersystem crossing and internal conversion processes, with intersystem crossing appearing as an important nonradiative mechanism in cyclohexyl-substituted indolocarbazole rotors [11]. The motion-emission relationship demonstrates that restricted molecular motion enhances fluorescence by suppressing nonradiative pathways, while increased rotational freedom leads to fluorescence quenching [15].
The aggregation-induced emission characteristics of indolocarbazole-based molecular rotors provide additional opportunities for quantum yield modulation. Phase transitions from labile solvate forms to stable crystalline phases result in dramatic changes in fluorescence properties, with stable crystalline forms exhibiting both rapid intramolecular rotation and enhanced fluorescence emission [13]. This dual functionality of simultaneous rapid rotation and high quantum yield represents a unique feature of indolocarbazole-based molecular rotor systems, distinguishing them from conventional molecular rotors that typically exhibit reduced emission efficiency upon motion activation [13] [16].
5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole demonstrates exceptional performance in donor-acceptor photovoltaic architectures through its optimal electronic properties and structural versatility. The compound serves as an effective donor component in dye-sensitized solar cells, with indolocarbazole-based multi-donor-π-acceptor systems achieving power conversion efficiencies reaching 8.09%, closely approaching the performance of commercial ruthenium-based sensitizers [17]. The incorporation of secondary donor groups such as N,N-diethylaniline enhances the absorption region and improves incident photon-to-current efficiency values, resulting in short-circuit current densities of 15.2 mA/cm² [17].
Benzo[a]carbazole derivatives based on the indolocarbazole framework exhibit broad spectral response characteristics essential for efficient solar energy harvesting. These donor-π-acceptor systems demonstrate incident photon-to-current efficiency responses extending to approximately 740 nm, covering a substantial portion of the ultraviolet-visible light spectrum [18]. The photovoltaic performance correlates directly with the π-conjugated linker selection, with oligothiophene-containing derivatives achieving the highest efficiencies through enhanced light harvesting and charge separation capabilities [18].
The energy level optimization in indolocarbazole-based donor-acceptor systems facilitates efficient charge transfer and collection processes. The ionization potential values ranging from 4.92 to 5.09 eV provide appropriate energy offset with typical acceptor materials, ensuring thermodynamically favorable exciton dissociation [19]. The presence of permanent dipole moments in certain indolocarbazole derivatives reduces exciton binding energies by approximately 30%, facilitating free charge carrier generation and enhancing photovoltaic performance [19].
The molecular engineering of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole enables precise tuning of optoelectronic properties for specific applications through systematic structural modifications. Computational screening reveals that phenyl substitution at particular positions of the indolocarbazole core significantly increases fluorescent rates while maintaining optimal energy levels for organic electronics applications [20] [21]. The addition of phenyls to specific core positions enhances efficiency and stability in deep-blue organic light-emitting devices, with compatibility demonstrated for anthracene-based host systems [20].
Alkyl chain incorporation strategies provide effective methods for property tuning while maintaining core electronic characteristics. The introduction of tert-butyl and hexyl chains to indolocarbazole scaffolds minimally affects photophysical properties but substantially enhances thermal stability and electrochemical robustness [22]. Detailed solubility investigations demonstrate that alkyl chain incorporation significantly increases solubility in various solvents, enabling solution-processing applications for phosphorescent organic light-emitting diodes across red, green, and blue emission regions [23] [22].
Electronic property modulation through systematic substitution patterns allows optimization for specific optoelectronic applications. Density functional theory calculations confirm that linking position variations in indolocarbazole dimers dramatically affect optical properties, with ortho-linked systems exhibiting aggregation-enhanced excimer emission characteristics while meta-linked variants demonstrate aggregation-caused quenching effects [8]. This structural control enables the development of materials with tailored emission characteristics, thermal stability, and charge transport properties suitable for diverse optoelectronic applications [8] [24].